molecular formula C26H26N2O2S2 B12034760 3-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12034760
M. Wt: 462.6 g/mol
InChI Key: MLHPTXVDYRWQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective chemical probe targeting Cyclin-Dependent Kinase 8 (CDK8) . CDK8, as part of the mediator complex, is a key transcriptional regulator and an emerging target in oncology and inflammatory diseases. This compound exhibits high selectivity for CDK8 over other kinases, making it a valuable tool for dissecting the specific roles of CDK8 in pathways such as β-catenin signaling and the STAT1/SRF transcriptional axis . Its primary research utility lies in investigating oncogenic transcription, cancer cell proliferation, and tumor progression in models of colorectal cancer and acute myeloid leukemia. By inhibiting CDK8, this molecule facilitates the study of gene expression control and provides critical insights for the development of novel transcription-targeted therapies . The 2-[(2-methylbenzyl)sulfanyl] moiety is a characteristic feature of this inhibitor class, contributing to its binding affinity and selectivity profile within the ATP-binding pocket of the kinase.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H26N2O2S2/c1-3-30-20-14-12-19(13-15-20)28-25(29)23-21-10-6-7-11-22(21)32-24(23)27-26(28)31-16-18-9-5-4-8-17(18)2/h4-5,8-9,12-15H,3,6-7,10-11,16H2,1-2H3

InChI Key

MLHPTXVDYRWQME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4C)SC5=C3CCCC5

Origin of Product

United States

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered interest due to its potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C26H26N2O2S
  • Molecular Weight : 450.56 g/mol
  • Structural Features : The compound contains a tetrahydrobenzothieno moiety fused with a pyrimidinone ring, which is known for contributing to various biological activities.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing promising results across different assays.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

  • Compounds with a benzothieno-pyrimidinone structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, increasing its efficacy against Gram-positive bacteria.

Anticancer Potential

Several studies have highlighted the anticancer potential of related compounds:

  • In vitro studies demonstrated that similar benzothienopyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).
  • A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl and sulfanyl groups can significantly enhance anticancer activity. For example, substituents that increase lipophilicity tend to improve cellular uptake and cytotoxicity.

Neuroprotective Effects

The neuroprotective properties of related compounds have been investigated:

  • Compounds featuring the benzothieno-pyrimidinone framework have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Mechanistic studies suggest that these compounds may modulate signaling pathways involved in neuroinflammation and neuronal survival.

Research Findings and Case Studies

StudyFindings
Bhattacharya et al. (2019)Investigated a series of thiadiazole derivatives showing potent anticonvulsant activity; suggested structural modifications could enhance efficacy.
Skrzypek et al. (2021)Reported neuroprotective effects of similar compounds through inhibition of apoptosis in neuronal cell lines.
Gowda et al. (2020)Demonstrated antimicrobial activity against E. coli and S. aureus, with significant inhibition zones observed in agar diffusion tests.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Interaction with Enzymes : The sulfanyl group may facilitate interactions with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Penetration : The ethoxy group enhances lipophilicity, allowing better penetration through lipid membranes.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways related to inflammation and apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases.

Comparison with Similar Compounds

Position 3 Modifications

  • 4-Ethoxyphenyl (Target) vs. 4-Methoxyphenyl : Ethoxy’s larger alkyl chain may improve metabolic stability by resisting oxidative demethylation, a common issue with methoxy groups .
  • Halogenated Aryl Groups (e.g., 4-Bromo/Chloro) : Enhance electrophilicity and binding to electron-rich enzyme pockets, as seen in antifungal and anticancer analogs .

Position 2 Modifications

  • Oxoethylsulfanyl Chains : Introduce ketone functionality, which may participate in hydrogen bonding but increase metabolic susceptibility .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s calculated LogP (~3.8) is lower than analogs with trifluoromethyl or naphthyl groups (LogP > 4.5), suggesting better aqueous solubility .
  • Metabolic Stability : Ethoxy and methylbenzyl groups may confer resistance to CYP450-mediated oxidation compared to methoxy or unsubstituted benzyl analogs .

Preparation Methods

Cyclocondensation of 2-Amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide

A representative protocol involves reacting 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide with ethyl chloroformate in dimethylacetamide (DMAC) at 80–100°C for 6–8 hours. This step forms the pyrimidinone ring through intramolecular cyclization, yielding 2-thioxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Key Parameters

  • Solvent: DMAC or N-methylpyrrolidone (NMP)

  • Temperature: 80–100°C

  • Yield: 70–85% (crude), requiring recrystallization from ethanol/water

Functionalization of the Pyrimidinone Core

Introduction of the 4-Ethoxyphenyl Group

The 3-position of the pyrimidinone is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with 4-Ethoxyphenylamine

In anhydrous toluene, 2-thioxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one reacts with 4-ethoxyphenylamine in the presence of potassium carbonate (K₂CO₃) at 110°C for 12–16 hours. The thioxo group at position 2 is replaced by the ethoxyphenylamine, yielding 3-(4-ethoxyphenyl)-2-thioxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Optimization Notes

  • Base : K₂CO₃ outperforms triethylamine due to superior deprotonation efficiency.

  • Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.

Sulfanyl Group Installation at Position 2

The 2-thioxo intermediate undergoes alkylation with 2-methylbenzyl bromide to introduce the sulfanyl moiety.

Thiol-Alkylation Protocol

A mixture of 3-(4-ethoxyphenyl)-2-thioxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, 2-methylbenzyl bromide, and K₂CO₃ in acetone is refluxed for 8–12 hours. The thiolate ion attacks the alkyl bromide, forming the C–S bond.

Reaction Conditions

ParameterValue
SolventAcetone
Temperature56–60°C (reflux)
Molar Ratio (1:1.2)Core : Alkylating Agent
Yield65–75%

Purification
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted benzyl bromide and dimeric byproducts.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

Recent advances demonstrate a one-pot strategy combining SNAr and alkylation. After ethoxyphenyl installation, the reaction mixture is treated with 2-methylbenzyl bromide without intermediate isolation.

Performance Metrics

MetricOne-PotStepwise
Total Yield58%72%
Purity (HPLC)92%98%
Process Time18 h28 h

Industrial-Scale Challenges and Solutions

Byproduct Formation During Alkylation

The primary side reaction involves over-alkylation at the pyrimidinone N1 position, generating a quaternary ammonium impurity (≤8% in unoptimized batches).

Mitigation Strategies

  • Temperature Control : Maintaining reflux at 56–60°C suppresses N-alkylation.

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) enhances thiolate reactivity, reducing reaction time to 6 hours.

Crystallization Optimization

The final compound’s low solubility in most solvents complicates crystallization. A mixed-solvent system (methanol/ethyl acetate 1:3) achieves 99.5% purity after two recrystallizations.

Analytical Characterization

Critical spectroscopic data for batch validation:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.40 (s, 3H, Ar–CH₃), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.90–7.45 (m, 8H, aromatic).

  • LC-MS (ESI+) : m/z 463.1 [M+H]⁺.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times by 40% through enhanced heat/mass transfer. A micromixer reactor achieves 85% yield in the alkylation step at 100°C with a 2-minute residence time .

Q & A

Q. 1.1. How can the synthetic yield of 3-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-tetrahydrobenzothieno-pyrimidinone be optimized?

Methodological Answer: Optimization involves:

  • Reaction Monitoring : Adjusting temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., THF or DMF) to stabilize intermediates .
  • Catalyst Selection : Use phase-transfer catalysts for sulfanyl group introduction to improve regioselectivity .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol enhances purity (>95%) .

Q. 1.2. What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 475.12 [M+H]+) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused-ring planarity (as seen in analog structures) .

Q. 1.3. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (cf. structurally related compounds with IC50_{50} < 10 µM) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safety thresholds (IC50_{50} > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. 2.1. How do substituent variations at the 2- and 3-positions impact biological activity?

Methodological Answer:

  • SAR Studies :
    • 2-Position : Replacing sulfanyl with selanyl groups (e.g., LM-1554 analogs) enhances hypolipidemic activity but reduces antimicrobial potency .
    • 3-Position : Ethoxyphenyl vs. pyridinylmethyl substituents alter pharmacokinetics (logP shifts by 0.5–1.0 units) .
  • Computational Modeling : Docking studies (AutoDock Vina) identify key interactions with E. coli DNA gyrase (ΔG < -8 kcal/mol) .

Q. 2.2. How can contradictions in activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB broth) .
  • Structural Confirmation : Verify purity (>98%) via HPLC before testing, as impurities (e.g., unreacted thiols) may skew results .

Q. 2.3. What strategies improve in vivo bioavailability of this compound?

Methodological Answer:

  • Formulation : Nanoemulsions (≤200 nm particle size) or cyclodextrin complexes enhance solubility (e.g., 2.5-fold increase in Cmax_{max}) .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., ethoxy group demethylation) for prodrug design .

Q. 2.4. How can computational methods predict off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to human kinases (e.g., JAK2) to assess selectivity (RMSD < 2 Å suggests stable interactions) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors) to avoid overlap with toxicophores like hERG inhibitors .

Q. 2.5. What mechanistic studies elucidate its anti-inflammatory activity?

Methodological Answer:

  • Enzyme Inhibition : COX-2 ELISA assays (IC50_{50} values) and Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) .
  • Gene Knockdown : siRNA targeting IL-6 or TNF-α in RAW 264.7 macrophages to confirm cytokine modulation .

Experimental Design Considerations

3.1. Designing a study to compare in vitro vs. in vivo efficacy:

  • In Vitro : Use 3D tumor spheroids (HCT-116) for penetration assays .
  • In Vivo : Xenograft models (BALB/c mice) with bioluminescent imaging to monitor tumor regression (dose: 25 mg/kg, i.p., q3d) .

3.2. Addressing solubility challenges in pharmacokinetic studies:

  • Co-solvents : 10% DMSO + 5% Tween-80 in saline for intravenous administration .
  • LC-MS/MS Quantification : Validate plasma concentrations (LLOQ: 1 ng/mL) using deuterated internal standards .

Data Interpretation and Validation

4.1. Validating conflicting cytotoxicity data:

  • Dose-Response Curves : Test across 5–100 µM (24–72 hrs) to rule out time-dependent effects .
  • Apoptosis Markers : Annexin V/PI staining and caspase-3 activation assays distinguish necrosis from apoptosis .

4.2. Confirming target engagement in enzymatic assays:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) to purified enzymes (e.g., DHFR) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.